4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide involves the reaction of piperidine with 2-chloroacetylthiophene followed by hydrobromic acid treatment.", "Starting Materials": [ "Piperidine", "2-chloroacetylthiophene", "Hydrobromic acid" ], "Reaction": [ "Add 2-chloroacetylthiophene to a solution of piperidine in anhydrous ethanol", "Heat the reaction mixture at reflux for 24 hours", "Cool the reaction mixture and filter the precipitated solid", "Wash the solid with cold ethanol and dry under vacuum", "Dissolve the solid in water and add hydrobromic acid", "Stir the mixture at room temperature for 2 hours", "Filter the precipitated solid and wash with cold water", "Dry the solid under vacuum to obtain 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide" ] } | |
CAS No. |
2639414-88-1 |
Molecular Formula |
C10H20BrNO2S |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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